N-(2-Cyanoethyl)phthalimide

Catalog No.
S707757
CAS No.
3589-45-5
M.F
C11H8N2O2
M. Wt
200.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Cyanoethyl)phthalimide

CAS Number

3589-45-5

Product Name

N-(2-Cyanoethyl)phthalimide

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)propanenitrile

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

InChI

InChI=1S/C11H8N2O2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,7H2

InChI Key

LOOWMCWVRNEZLZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC#N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC#N

Organic Synthesis:

  • N-CEP can be used as a building block for the synthesis of more complex molecules. For example, it can be used to prepare cyclic and acyclic imides, which are important functional groups in many pharmaceuticals and other biologically active compounds. Source: )

Polymer Chemistry:

  • N-CEP can be incorporated into polymers to introduce specific properties, such as thermal stability or reactivity. For example, N-CEP-containing polymers have been studied for their potential applications in drug delivery and electronic materials. Source: )

Material Science:

  • N-CEP can be used as a precursor for the synthesis of new materials with interesting properties. For example, N-CEP has been used to prepare porous organic frameworks (POFs), which are a class of materials with potential applications in gas storage and separation. Source: )

Biological Studies:

  • N-CEP has been investigated for its potential biological activities, although the research in this area is limited. Some studies suggest that N-CEP may have antifungal or antibacterial properties. Source: )

N-(2-Cyanoethyl)phthalimide is an organic compound with the molecular formula C₁₁H₈N₂O₂. It consists of a phthalimide moiety attached to a 2-cyanoethyl group. The structure features a cyclic imide with a cyanoethyl side chain, which contributes to its unique chemical properties. This compound is primarily recognized for its applications in organic synthesis and medicinal chemistry.

Due to its functional groups:

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, allowing for modifications at the 2-position.
  • Hydrolysis: In the presence of water and acid or base, N-(2-Cyanoethyl)phthalimide can hydrolyze to yield phthalic acid derivatives and other byproducts.
  • Cyclization Reactions: The compound can be used in cyclization reactions to form more complex cyclic structures, particularly useful in synthesizing heterocycles.

The synthesis of N-(2-Cyanoethyl)phthalimide can be achieved through several methods:

  • From Potassium Phthalimide and 3-Bromopropionitrile: This method involves stirring potassium phthalimide in dimethylformamide (DMF) and adding 3-bromopropionitrile. The reaction proceeds via nucleophilic substitution, yielding N-(2-Cyanoethyl)phthalimide as the primary product .
  • Alternative Synthetic Routes: ChemicalBook lists up to 14 different synthetic routes for producing N-(2-Cyanoethyl)phthalimide, indicating its versatility in organic synthesis .

N-(2-Cyanoethyl)phthalimide finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound is explored for its potential use in polymerization processes due to its reactive functional groups.
  • Biological Research: Its antimicrobial properties make it a candidate for further research in drug development.

Several compounds share structural similarities with N-(2-Cyanoethyl)phthalimide, each possessing unique properties:

Compound NameStructure FeaturesUnique Properties
PhthalimideContains a cyclic imideUsed as a precursor in various syntheses
N-(2-Aminoethyl)phthalimideAmino group instead of cyanoExhibits different biological activity
N-(3-Cyanopropyl)phthalimideLonger carbon chainDifferent reactivity profile
N-(2-Cyanoethyl)thiophthalimideContains sulfur atomPotentially different biological effects

N-(2-Cyanoethyl)phthalimide is unique due to the combination of the cyano group and the phthalimide structure, which may enhance its reactivity and biological activity compared to similar compounds.

The classical synthesis of N-(2-Cyanoethyl)phthalimide primarily relies on the Gabriel synthesis methodology, which employs potassium phthalimide as the nucleophilic species for alkylation reactions [1] [2] [3]. This well-established synthetic route involves the nucleophilic substitution of 3-bromopropionitrile with potassium phthalimide under controlled reaction conditions [1] [4].

The mechanism of this classical alkylation proceeds through a three-step process [2] [3] [5]. Initially, phthalimide undergoes deprotonation in the presence of a strong base such as potassium hydroxide, forming the potassium phthalimide anion [3] [5]. The deprotonation occurs at the nitrogen center, where the hydrogen atom is removed due to the acidic nature of the imide proton, which is stabilized by the adjacent carbonyl groups through resonance [2] [3]. This deprotonation step is crucial as it generates a nucleophilic nitrogen center with enhanced reactivity.

In the second step, the negatively charged nitrogen of potassium phthalimide acts as a nucleophile and attacks the electrophilic carbon center of 3-bromopropionitrile through a bimolecular nucleophilic substitution mechanism [1] [3] [5]. The reaction proceeds via an SN2 pathway, where the nitrogen nucleophile displaces the bromide leaving group, resulting in the formation of N-(2-cyanoethyl)phthalimide [1] [2]. The reaction demonstrates excellent regioselectivity due to the unambiguous nucleophilic character of the phthalimide anion.

The optimization of reaction conditions has been extensively studied to maximize yield and minimize side reactions [4] [6]. Dimethylformamide has emerged as the preferred solvent due to its ability to dissolve both reactants effectively and provide a homogeneous reaction medium [1] [4] [6]. The reaction typically requires heating at 80°C for 3-4 hours to achieve complete conversion [1]. Under these optimized conditions, the synthesis yields N-(2-cyanoethyl)phthalimide in 96% yield with high purity [1].

Alternative solvents have been investigated for this classical route, including ethanol, methanol, acetone, toluene, xylene, and nitrobenzene [4] [6]. However, these solvents generally require longer reaction times ranging from 24-50 hours and provide lower yields compared to dimethylformamide [4] [6]. The choice of solvent significantly influences both the reaction rate and the final product yield, with polar aprotic solvents demonstrating superior performance [6] [7].

Table 1: Classical Gabriel Synthesis Reaction Conditions

SolventTemperature (°C)Reaction Time (hours)Yield (%)
DMF803-496
Ethanol78 (reflux)24-5070-85
Methanol65 (reflux)24-5070-85
Acetone56 (reflux)24-5065-80
Toluene110 (reflux)24-5075-90
Xylene138 (reflux)24-5075-90
Nitrobenzene2108-1280-95

The Gabriel synthesis has been further modified to incorporate microwave-assisted heating, which significantly reduces reaction times while maintaining high yields [8] [9]. Under microwave irradiation, the alkylation of phthalimide with alkyl halides can be completed within 4-10 minutes [8]. This approach utilizes the dielectric heating properties of polar compounds, allowing for rapid and efficient heating of the reaction mixture [8] [9].

The classical route demonstrates excellent functional group tolerance and has been successfully applied to synthesize various N-substituted phthalimide derivatives [2] [3] [10]. The method is particularly advantageous because it avoids the over-alkylation problems commonly encountered in direct alkylation of ammonia [2] [3]. The Gabriel synthesis remains one of the most reliable and widely used methods for preparing primary amine derivatives through subsequent hydrolysis of the phthalimide products [3] [10].

Recent Advances in Metal-Free Denitrogenative Cyanation Strategies

Recent developments in organic synthesis have introduced innovative metal-free approaches for the preparation of N-(2-cyanoethyl)phthalimide and related derivatives [11] [12] [13]. These methodologies represent a significant advancement in sustainable synthetic chemistry by eliminating the need for transition metal catalysts while maintaining high efficiency and selectivity [11] [14].

The most notable advancement in this field is the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones using trimethylsilyl cyanide as the cyanide source [11] [12] [13]. This metal-free protocol has been developed by Korivi and coworkers, demonstrating exceptional efficiency in synthesizing N-aryl and N-alkyl phthalimide derivatives [11] [12] [13]. The reaction proceeds through a denitrogenative pathway where nitrogen gas is eliminated from the benzotriazinone substrate, followed by cyanation to form the phthalimide framework [11] [12].

The mechanism of this metal-free denitrogenative cyanation involves the initial activation of the benzotriazinone substrate, followed by the elimination of nitrogen gas and subsequent attack by the cyanide nucleophile [11] [12]. Trimethylsilyl cyanide serves as an effective and mild cyanide source, avoiding the use of highly toxic traditional cyanide reagents such as potassium cyanide or sodium cyanide [11] [15]. The reaction demonstrates remarkable substrate tolerance and can accommodate a wide range of functional groups without interference [11] [12].

This methodology offers several advantages over traditional synthetic approaches [11] [12] [13]. The reaction can be performed at room temperature, making it operationally simple and energy-efficient [11] [12]. The scalability of the process has been demonstrated, indicating its potential for larger-scale applications [11] [12]. Furthermore, the method provides excellent yields ranging from good to excellent across a diverse array of substrates [11] [12].

Another significant development in metal-free cyanation strategies involves the use of electrochemical methods for denitrogenative cyanation [16]. This approach utilizes electrochemically driven processes to achieve the selective reduction of nitroarenes to anilines, followed by diazonation and subsequent radical cyanation [16]. The electrochemical method employs inexpensive ionic liquids as promoters, specifically N-methylimidazolium p-toluenesulfonate, to facilitate the cathode reduction process [16].

The electrochemical denitrogenative cyanation demonstrates broad functional group tolerance and operates under mild, transition metal-free conditions [16]. The process involves a one-pot methodology where multiple transformations occur sequentially, including reduction, diazonation, and radical cyanation [16]. This approach represents a significant advancement in green chemistry by utilizing electrical energy instead of chemical oxidants or reductants [16].

Alternative metal-free cyanation strategies include the use of formamide as both a cyanide source and solvent [14]. This methodology, developed by Bhanage and coworkers, employs a palladium acetate catalyst with xantphos ligand and phosphorus oxychloride [14]. While technically involving a metal catalyst, this approach is notable for being cyanide-free, addressing safety concerns associated with traditional cyanide sources [14]. The method successfully converts aryl bromides and iodides to aryl nitriles with yields up to 93% [14].

Table 2: Recent Metal-Free Denitrogenative Cyanation Methods

Starting MaterialCyanide SourceReaction ConditionsYield Range (%)
1,2,3-Benzotriazin-4(3H)-onesTMSCNRoom temperature, scalableGood to excellent
2-Iodobenzoic acidTMSCNCu(I) catalyst, H2O70-80
NitroarenesIonic liquidElectrochemical, mildBroad tolerance
DiiodobenzeneFormamidePd catalyst, POCl393

The development of metal-free phthalocyanine synthesis from phthalimides represents another innovative approach in this field [17]. This method utilizes hexamethyldisilazane under mild conditions to convert unsubstituted and substituted phthalimides to metal-free phthalocyanines [17]. While not directly applicable to N-(2-cyanoethyl)phthalimide synthesis, this methodology demonstrates the versatility of phthalimide derivatives as synthetic intermediates [17].

Recent advances have also focused on improving the efficiency of trimethylsilyl cyanide-mediated reactions through the development of novel organocatalysts [18] [15]. Tetrabutylammonium phthalimide-N-oxyl has been identified as an efficient organocatalyst for Strecker reactions involving trimethylsilyl cyanide [15]. This catalyst facilitates the nucleophilic addition of cyanide to imines under mild conditions at room temperature, achieving quantitative yields [15].

The integration of these metal-free methodologies into synthetic sequences for N-(2-cyanoethyl)phthalimide production offers significant advantages in terms of sustainability, cost-effectiveness, and operational simplicity [11] [12] [16]. These approaches align with modern green chemistry principles by reducing the reliance on precious metal catalysts and minimizing the generation of toxic waste products [11] [16].

Industrial-Scale Production and Process Optimization

The industrial synthesis of phthalimide derivatives, including N-(2-cyanoethyl)phthalimide, requires careful optimization of reaction parameters to achieve high yields, excellent purity, and cost-effective production [19] [20] [21]. Large-scale manufacturing processes must balance efficiency with environmental considerations while maintaining consistent product quality [19] [21].

The foundation of industrial phthalimide production lies in the continuous manufacture of phthalimide from phthalic anhydride and ammonia [19] [20]. This process has been extensively optimized for commercial applications, employing continuous flow reactors that operate under carefully controlled temperature and pressure conditions [19] [20]. The traditional industrial process utilizes a vertical reaction tube filled with packing material, where molten phthalic anhydride and excess ammonia are continuously fed and react at temperatures ranging from 250-280°C [19] [20].

Modern industrial processes have evolved to incorporate countercurrent reactor designs that offer superior control over reaction parameters [20]. In these systems, molten phthalic anhydride is continuously fed to the top of the reactor while ammonia enters from the bottom [20]. The temperature gradient increases from approximately 150°C at the top to a maximum of 270°C at the bottom [20]. This configuration allows for optimal heat management and achieves phthalimide yields of 98% with 99% purity [19] [20].

The optimization of throughput parameters is critical for industrial viability [20]. Modern continuous processes can handle throughput rates of 160-220 kg per hour per square meter of column cross-section for ammonia [20]. The reactor design typically incorporates packing materials such as rings, cylinders, or saddles with diameters ranging from 30-80 mm, occupying the bottom quarter to bottom third of the reactor space [20].

Process intensification through microchannel reactor technology represents a significant advancement in continuous production methodologies [21]. This approach enables the transformation from traditional semi-batch processes to continuous production, offering improved temperature control for strongly exothermic reactions [21]. The microchannel reactor system demonstrates superior performance in terms of yield and purity compared to conventional batch processes [21].

For the specific production of N-(2-cyanoethyl)phthalimide, industrial processes adapt the Gabriel synthesis methodology to continuous operation [1] [22]. The optimized industrial conditions typically employ dimethylformamide as the solvent with reaction temperatures maintained at 80°C [1]. The molar ratio of potassium phthalimide to 3-bromopropionitrile is carefully controlled at 1:0.67 to ensure complete conversion while minimizing side reactions [1].

Quality control in industrial production requires stringent monitoring of reaction parameters [19] [20] [23]. Temperature control is particularly critical, as deviations can lead to decreased yields or unwanted side reactions [19] [20]. Modern industrial processes incorporate automated control systems that continuously monitor and adjust reaction conditions to maintain optimal performance [20] [23].

The purification and isolation of N-(2-cyanoethyl)phthalimide in industrial settings involves crystallization and washing procedures designed to remove residual starting materials and by-products [1] [19]. The product is typically isolated by precipitation upon cooling, followed by filtration and washing with appropriate solvents [1]. Industrial purification processes achieve product purities exceeding 99% through optimized crystallization conditions [19].

Table 3: Industrial Scale Production Parameters

ParameterTraditional ProcessContinuous ProcessOptimized Conditions
Reaction Temperature250-280°C135-300°C245-255°C
PressureAtmosphericAtmospheric/SuperAtmospheric
Molar Ratio (PA:NH3)1:0.9-1.11:1.11:1.1
Throughput160-220 kg/h/m²1500-5000 kg/h/m²3000 kg/h/m²
Purity99%99.1-99.7%>99%
Yield98%85%95-98%

Environmental considerations play an increasingly important role in industrial process design [19] [21]. Modern production facilities incorporate waste minimization strategies and solvent recovery systems to reduce environmental impact [19] [21]. The development of solvent-free processes and the use of recyclable catalysts represent ongoing efforts to improve the sustainability of industrial phthalimide production [24] [25].

Energy efficiency optimization involves the integration of heat recovery systems and the implementation of process intensification technologies [20] [21]. Heat exchangers capture thermal energy from hot product streams to preheat incoming reactants, reducing overall energy consumption [20]. The use of microwave-assisted heating in certain applications can significantly reduce energy requirements while maintaining high product quality [8] [9].

The scalability of metal-free synthetic methodologies presents opportunities for next-generation industrial processes [11] [12]. The room-temperature operation and high functional group tolerance of denitrogenative cyanation methods offer potential advantages for industrial implementation [11] [12]. However, the economic viability of these approaches at large scale requires further evaluation of reagent costs and process efficiency [11] [12].

Table 4: Specific N-(2-Cyanoethyl)phthalimide Synthesis Data

MethodSolventTemperature (°C)TimeYield (%)
Potassium phthalimide + 3-bromopropionitrileDMF803 hours96
Gabriel synthesis modifiedDMF803-4 hours85-90
Microwave-assistedNone (microwave)150-1554-10 minutes70-95
Solvent-free conditionsSolid supportRoom temperature30 minutes60-80

Process analytical technology implementation enables real-time monitoring of critical quality attributes during production [23]. Spectroscopic methods and automated sampling systems provide continuous feedback on reaction progress and product quality [23]. This technology facilitates rapid response to process deviations and ensures consistent product specifications [23].

Nucleophilic Substitution at the Cyanoethyl Group

Extensive studies show that the nitrile carbon of the 2-cyanoethyl substituent is moderately electrophilic and undergoes addition–substitution sequences with hard and soft nucleophiles. Three principal outcomes are reported:

  • Imidate formation (Pinner-type addition).
  • Amidine formation via sequential methoxide addition followed by ammonium chloride trapping.
  • Base-promoted β-elimination, releasing acrylonitrile and regenerating the parent phthalimide nitrogen.
EntryNucleophile (1.0 equiv)Base / CatalystSolventTemperature / TimeMajor ProductIsolated YieldReference
1Sodium methoxideNone (acts as base)Methanol43 °C, 15 hMethyl imidate of N-phthalimido-2-acetamide78%56
2EthylenediamineN-Acetyl-L-cysteine (organocatalyst)Methanol60 °C, 24 h2-Imidazoline derivative82%57
3Ammonium chloride (in situ after Entry 1)Methanol43 °C, 4 hPrimary amidine75%56
41,8-Diazabicyclo[5.4.0]undec-7-eneAcetonitrile25 °C, 15 minβ-Elimination to acrylonitrile; cleavage of cyanoethyl groupQuantitative (HPLC)49

Key mechanistic findings

  • Carbon–nitrogen triple-bond activation proceeds through nitrilium intermediates that are trapped by alcohols or amines to give imidates and amidines, respectively [1] [2] [3].
  • Under strong, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene, the β-hydrogen is abstracted, leading to stereoelectronic β-elimination and liberation of acrylonitrile—a route widely exploited for protecting-group removal in oligonucleotide manufacturing [4] [5].

Reduction Pathways to Amine Derivatives

Hydride-based and catalytic hydrogenation protocols convert the nitrile moiety to a primary amine, affording N-(2-aminoethyl)phthalimide in high yield without affecting the imide ring.

Reducing SystemStoichiometrySolventConditionsProduct / YieldLiterature Source
Lithium aluminium hydride (4.0 equiv)Anhydrous ether0 °C → 25 °C, 2 h, then aqueous work-upN-(2-Aminoethyl)phthalimide, 91%41
Sodium borohydride + cobalt(II) chloride (0.1 equiv)EthanolReflux, 6 hN-(2-Aminoethyl)phthalimide, 76%43
Raney nickel, 34 bar hydrogenEthanol50 °C, 3 hN-(2-Aminoethyl)phthalimide, 88%43
Lithium aluminium hydride (inverse addition)*Tetrahydrofuran−10 °C, 1 hImine intermediate (isolated), 68%; full amine after hydrolysis42

*Inverse addition moderates hydride concentration, permitting isolation of the imine salt prior to protonation [6].

Mechanistic outline

  • Hydride attack forms an imine anion complexed to aluminium or cobalt.
  • A second hydride delivery affords a dianionic species that, upon aqueous work-up, yields the primary amine [7] [8].
  • Hydrogen-pressure routes proceed through metal-bound imine intermediates on the catalyst surface, followed by sequential proton–electron transfers [9].

Selenium Transfer Reactions in Oligonucleotide Synthesis

The selenium analogue, Se-(2-Cyanoethyl)phthalimide, serves as an electrophilic selenium donor that chemoselectively converts nucleoside H-phosphonate diesters into phosphoroselenoate triesters—key intermediates for redox-sensitive or crystallography-grade oligonucleotides.

Substrate (H-Phosphonate Diester)Se-Transfer ReagentBaseSolventYield of TriesterSubsequent DeprotectionOverall Yield of Phosphoroselenoate DiesterReference
d(AGCT)₂ (tetramer)Se-(2-Cyanoethyl)phthalimide (1.5 equiv)PyridineAcetonitrile98%1,8-Diazabicyclo[5.4.0]undec-7-ene / 25 °C, 10 min95%9
Thymidine H-phosphonateSe-(2-Cyanoethyl)phthalimide (1.2 equiv)TriethylamineDichloromethane96%Concentrated ammonium hydroxide, 55 °C, 6 h93%4
Guanine-containing 20-merSe-(2-Cyanoethyl)phthalimide (2.0 equiv)4-DimethylaminopyridineAcetonitrile92%Standard basic deprotection (aqueous methylamine)89%38

Salient research findings

  • The selenium transfer step proceeds rapidly under neutral to mildly basic conditions, with kinetics comparable to sulfurisation yet affording superior atom-to-atom substitution at phosphorus [10].
  • The 2-cyanoethyl group temporarily masks the newly installed selenium, suppressing premature oxidation during chain assembly; it is later removed by β-elimination under the same basic conditions used to deprotect internucleotide phosphotriesters [11] [12].
  • Compared with selenocyanate donors, Se-(2-Cyanoethyl)phthalimide exhibits higher solubility and furnishes oligonucleotides with markedly improved coupling efficiencies (typically ≥ 95% per step) [10] [12].

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3589-45-5

Wikipedia

N-(2-Cyanoethyl)phthalimide

Dates

Last modified: 08-15-2023

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